

Preclinical Radiotheranostic SB03178 Shows Promise in Targeting FAP-Expressing Tumors

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Compound of Interest

Compound Name: SB03178

Cat. No.: B12382268

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For Immediate Release: As of the latest review, the novel radiotheranostic agent **SB03178** is in the preclinical stage of development, and no human clinical trial data is currently available. Therefore, a direct comparison with established clinical standards of care is not yet possible. The information presented herein is based on published preclinical studies.

SB03178 is a first-of-its-kind agent built on a benzo[h]quinoline structure designed to target Fibroblast Activation Protein- α (FAP).[1] FAP is a cell-surface protein that is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a wide range of cancers, including many carcinomas.[1] This makes FAP a compelling target for both cancer imaging and therapy.

The **SB03178** platform is a "theranostic," meaning it combines a therapeutic agent with a diagnostic one. It utilizes two different radioisotopes for these functions:

- **[68Ga]Ga-SB03178:** A Gallium-68 labeled version for diagnostic purposes using Positron Emission Tomography (PET) imaging.
- **[177Lu]Lu-SB03178:** A Lutetium-177 labeled version for targeted radionuclide therapy.[1]

Preclinical Performance Data

Preclinical evaluations were conducted using FAP-overexpressing HEK293T:hFAP tumor-bearing mice. The studies compared **SB03178** with another novel compound, SB04033, to

assess its performance. The key quantitative findings from these animal model studies are summarized below.

In Vitro Binding Affinity

The binding potency of the diagnostic agent was assessed by its ability to inhibit FAP.

Compound	FAP Inhibition (IC50)
natGa-SB03178	1.8 ± 0.3 nM
natGa-SB04033	30.2 ± 11.2 nM

Data sourced from in vitro FAP inhibition assays.[\[1\]](#)

In Vivo Tumor Uptake and Biodistribution

PET imaging and ex vivo biodistribution studies were performed to measure how well the diagnostic tracer accumulates in tumors versus other tissues.

Table 1: Tumor Uptake of [68Ga]Ga-**SB03178** in FAP-Expressing Xenograft Model (1-hour post-injection)

Tissue	Uptake (%ID/g)
Tumor	4.8 ± 0.6
Blood	0.4 ± 0.1
Heart	0.3 ± 0.1
Lungs	0.5 ± 0.1
Liver	0.4 ± 0.1
Spleen	0.2 ± 0.0
Pancreas	0.3 ± 0.1
Stomach	0.2 ± 0.0
Intestine	0.4 ± 0.1
Kidneys	1.3 ± 0.3
Muscle	0.2 ± 0.0
Bone	0.3 ± 0.1
%ID/g = percentage of injected dose per gram of tissue. [1]	

Table 2: Tumor-to-Background Ratios for [68Ga]Ga-**SB03178** (1-hour post-injection)

Ratio	Value
Tumor-to-Blood	13.4 ± 3.8
Tumor-to-Muscle	21.3 ± 2.9
Tumor-to-Bone	15.6 ± 3.9
Ratios calculated from ex vivo biodistribution data. [1]	

The therapeutic counterpart, [177Lu]Lu-**SB03178**, also demonstrated high and sustained uptake in tumors, leading to a high radiation absorbed dose in the tumor with a low estimated

whole-body dose in human dose extrapolation models.[\[1\]](#)

Experimental Protocols and Methodologies

The preclinical evaluation of **SB03178** involved several key experimental stages to determine its efficacy and safety profile in a laboratory setting.

FAP Inhibition Assay (In Vitro)

To determine the binding affinity, a fluorescence-based assay was used to measure the half-maximal inhibitory concentration (IC₅₀) of the non-radioactive Gallium-chelated compounds (natGa-**SB03178** and natGa-SB04033) against recombinant human FAP protein.

Radiosynthesis

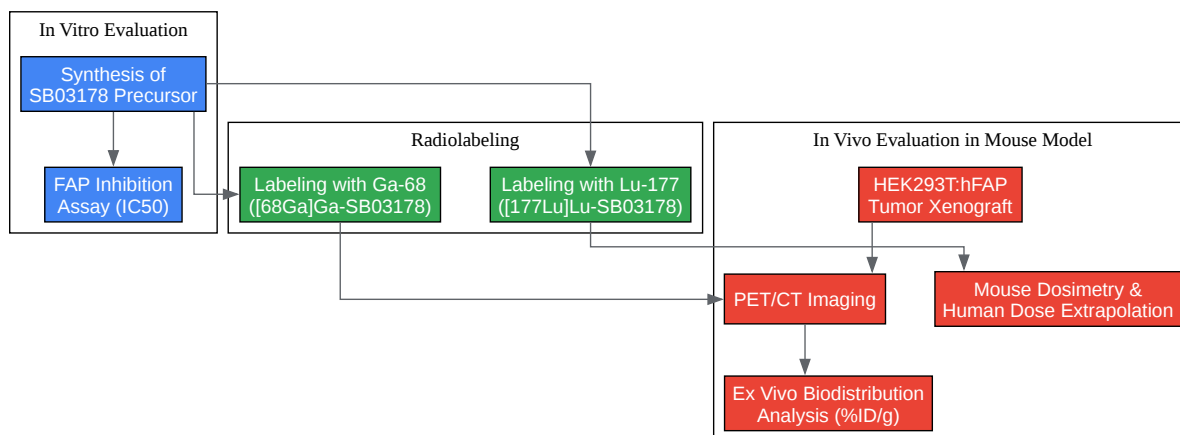
SB03178 was labeled with Gallium-68 and Lutetium-177 using established radiolabeling techniques to produce [⁶⁸Ga]Ga-**SB03178** and [¹⁷⁷Lu]Lu-**SB03178** with high radiochemical purity (≥90%).[\[1\]](#)

Animal Models

Studies were conducted in female athymic nude mice bearing subcutaneous HEK293T:hFAP tumor xenografts, which are engineered to overexpress human FAP.

PET Imaging and Biodistribution (In Vivo)

Mice were injected with [⁶⁸Ga]Ga-**SB03178** via the tail vein. PET/CT scans were performed at 1-hour post-injection to visualize tracer distribution. Following imaging, animals were euthanized, and tissues were harvested, weighed, and counted using a gamma counter to quantify the tracer uptake in various organs, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[\[1\]](#)



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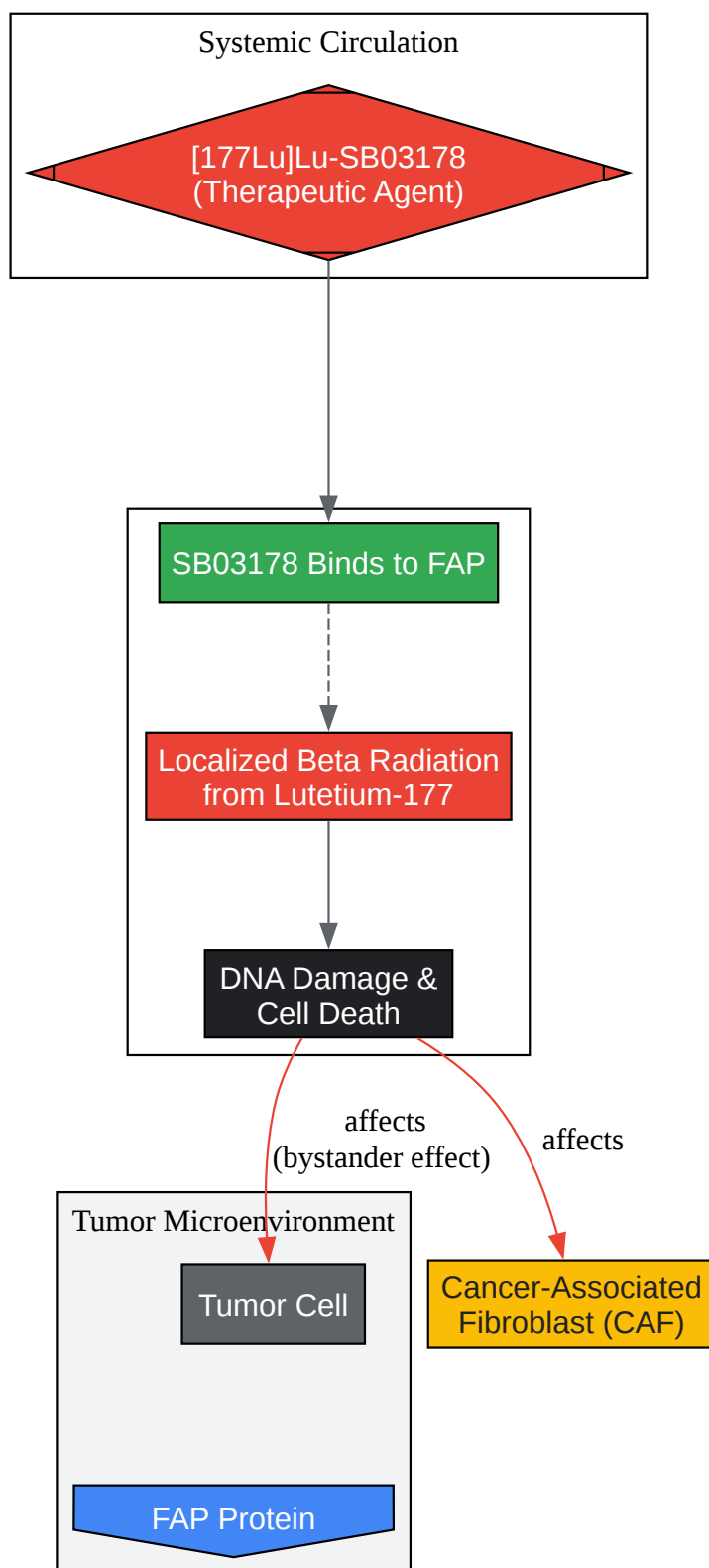
Preclinical Experimental Workflow for **SB03178** Evaluation.

Mechanism of Action: FAP-Targeted Radiotheranostics

The fundamental principle behind **SB03178** is its high specificity for the FAP protein expressed on cancer-associated fibroblasts.

- **Targeting:** When [68Ga]Ga-**SB03178** or [177Lu]Lu-**SB03178** is administered, the **SB03178** molecule acts as a vehicle, navigating through the bloodstream. Its chemical structure is designed to bind specifically to FAP on the surface of CAFs within the tumor stroma.
- **Diagnosis ([68Ga]Ga-**SB03178**):** The Gallium-68 isotope is a positron emitter. Once [68Ga]Ga-**SB03178** accumulates at the tumor site by binding to FAP, the emitted positrons can be detected by a PET scanner, creating a detailed image that reveals the location and extent of FAP-expressing cancerous lesions.

- Therapy ([¹⁷⁷Lu]Lu-**SB03178**): The Lutetium-177 isotope is a beta-particle emitter. When [¹⁷⁷Lu]Lu-**SB03178** binds to FAP, it delivers a highly localized and cytotoxic dose of radiation directly to the tumor microenvironment, damaging the cancer-associated fibroblasts and nearby tumor cells, thereby inhibiting tumor growth.



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Targeted Delivery and Action of $[^{177}\text{Lu}]\text{Lu-SB03178}$.

The encouraging preliminary findings from these preclinical studies support the continued clinical development of the [68Ga]Ga-/[177Lu]Lu-**SB03178** theranostic pair for potential use in a wide variety of FAP-overexpressing cancers.[1] Researchers and drug development professionals will be monitoring for the initiation and results of first-in-human clinical trials to validate these preclinical outcomes.

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References

- 1. Development, preclinical evaluation and preliminary dosimetry profiling of SB03178, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein- α -targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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